Home > Products > Screening Compounds P141308 > 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride
3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride -

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride

Catalog Number: EVT-8167308
CAS Number:
Molecular Formula: C23H24ClNO5
Molecular Weight: 429.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is derived from Droxidopa, which itself is a synthetic amino acid converted into norepinephrine in the body. The incorporation of stable isotopes, specifically carbon-13 and nitrogen-15, allows for advanced analytical studies, including metabolic tracing and pharmacokinetic evaluations. It falls under the category of pharmaceutical intermediates and fine chemicals, specifically labeled compounds used in research settings to study drug metabolism and action mechanisms.

Synthesis Analysis

The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available starting materials such as phenolic compounds and benzyl halides.
  2. Protective Group Chemistry: The hydroxyl groups on the phenolic structure are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
  3. Amino Acid Coupling: The protected phenol is then coupled with an appropriate amino acid derivative through peptide coupling techniques.
  4. Isotope Labeling: At specific stages of the synthesis, carbon-13 and nitrogen-15 labeled reagents are introduced to incorporate these isotopes into the final structure.
  5. Deprotection: Finally, the protective groups are removed under mild acidic or basic conditions to yield the desired product.

Technical parameters such as temperature control, reaction time, and solvent choice are critical throughout the synthesis to ensure high yields and purity of the final product.

Molecular Structure Analysis

The molecular formula of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is C23H24ClNO5, with a molecular weight of approximately 429.89 g/mol.

Structural Features

  • Stereochemistry: The compound has a threo configuration at the chiral centers, which is crucial for its biological activity.
  • Functional Groups: It contains multiple benzyl ether groups that enhance lipophilicity and potentially improve bioavailability.
  • Isotope Incorporation: The presence of carbon-13 and nitrogen-15 isotopes allows for specific detection in metabolic studies.
Chemical Reactions Analysis

3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride can participate in various chemical reactions:

  1. Decarboxylation: Under certain conditions, it can undergo decarboxylation to form norepinephrine.
  2. Hydrolysis: The benzyl ether groups can be hydrolyzed under acidic conditions to release free hydroxyl groups.
  3. Oxidation: The hydroxyl groups may also be oxidized to form ketones or aldehydes depending on reaction conditions.

These reactions are significant for understanding the compound's stability and reactivity in biological systems.

Mechanism of Action

The primary mechanism of action for 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride relates to its conversion into norepinephrine in the body:

  1. Conversion Pathway: Following administration, it is metabolized by aromatic amino acid decarboxylase into norepinephrine.
  2. Sympathetic Nervous System Activation: Norepinephrine acts on adrenergic receptors to increase vascular tone and blood pressure.
  3. Clinical Efficacy: Studies have shown that Droxidopa significantly improves symptoms associated with neurogenic orthostatic hypotension by increasing standing blood pressure and reducing related symptoms.
Physical and Chemical Properties Analysis

The physical properties of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.

Chemical properties include stability under room temperature conditions but may require specific storage conditions due to potential degradation over time.

Applications

The applications of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride are primarily found in research contexts:

  1. Pharmacokinetic Studies: Used as a tracer in studies examining drug metabolism and distribution.
  2. Mechanistic Studies: Helps elucidate the biochemical pathways involved in norepinephrine synthesis and action.
  3. Therapeutic Research: Investigated for its potential role in treating conditions related to norepinephrine deficiency beyond neurogenic orthostatic hypotension.
Synthesis Methodologies and Isotopic Labeling Strategies

Multi-Step Protective Group Chemistry for Benzyl Ether Formation

The synthesis of 3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15N Hydrochloride necessitates selective protection of catechol hydroxyl groups to prevent undesirable side reactions during subsequent steps. Benzyl ether groups serve as the preferred protective moieties due to their stability under diverse reaction conditions and orthogonal deprotection capabilities. The protocol typically initiates with the reaction of DL-threo-Droxidopa (free catechol form) with benzyl bromide (BnBr) or benzyl chloride (BnCl) in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), employing strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to generate the corresponding alkoxide nucleophiles [4] [7].

A critical challenge lies in achieving complete di-O-benzylation without epimerization at the chiral α-carbon center bearing the amino group. This is addressed through meticulous temperature control (–10°C to 0°C during base addition) and stoichiometric precision (2.2–2.5 equivalents of BnBr relative to substrate). The reaction progress is monitored via thin-layer chromatography (TLC) until the disappearance of the starting catechol is confirmed. The resultant 3,4-Di-O-benzyl intermediate exhibits enhanced lipophilicity, facilitating purification through silica gel chromatography or crystallization from ethanol/water mixtures prior to isotopic labeling [4] [7].

Table 1: Protective Group Strategies for Catechol Hydroxyl Groups

Protective AgentBase/Solvent SystemTemperature RangeYield RangeKey Advantage
Benzyl Bromide (2.2 eq)NaH/DMF–10°C → RT85–92%High di-substitution efficiency
Benzyl Chloride (3.0 eq)K₂CO₃/THFReflux75–82%Cost-effectiveness

Stereochemical Control in Threo Configuration Synthesis

Preserving the threo (2S,3R / 2R,3S) stereochemistry during synthesis is paramount for biological relevance, as this configuration mirrors endogenous norepinephrine precursors. The synthetic route leverages commercially available threo-configured starting materials or employs stereoselective methods like Sharpless asymmetric aminohydroxylation or enzymatic resolution to establish the correct stereocenters early in the sequence [4] [7].

A documented strategy involves the condensation of 3,4-Di-O-benzyl-protected piperonal with a glycine equivalent bearing a chiral auxiliary. For instance, utilizing a phthalimido-protected glycine enolate under Evans oxazolidinone catalysis enables diastereoselective aldol reaction, yielding the desired threo adduct with high enantiomeric excess (typically >95% ee). Alternatively, classical resolution of the racemic threo mixture using chiral acids (e.g., dibenzoyl-D-tartaric acid) post-synthesis remains viable, albeit with reduced overall yield. The stereochemical integrity is rigorously verified using chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents [4] [7].

Incorporation of 13C2 and 15N Isotopes via Selective Reagent Design

Isotopic labeling at specific positions demands strategically designed labeled synthons. The 15N label is typically introduced early using [15N]-ammonia ([15NH3]) or [15N]-phthalimide derivatives during amino acid precursor construction. For example, [15N]-phthalimide potassium salt reacts with α-bromo esters under Gabriel synthesis conditions to afford [15N]-phthalimido-protected glycine-15N, which is subsequently incorporated into the carbon skeleton .

The 13C labels are incorporated at the carboxylic acid (C1) and α-carbon (C2) positions using [1-13C]- or [2-13C]-labeled glycine derivatives or via late-stage carboxylation with [13C]-carbon dioxide. An optimized approach employs [13C2,15N]-glycine as a building block, ensuring uniform isotopic enrichment. Key challenges include minimizing isotopic dilution and preventing label scrambling during reactions involving decarboxylation or transamination. This necessitates mild reaction conditions (e.g., avoiding prolonged heating above 80°C) and purified [13C2,15N]-glycine with isotopic abundance exceeding 99% .

Table 2: Isotopic Labeling Strategies and Efficiency

Isotope PositionLabeled PrecursorReaction StepTypical Isotopic PurityPotential Scrambling Risk
15N (Amino group)[15N]-Phthalimide Potassium SaltGabriel Synthesis≥99%Low (Stable C-N bond)
13C (Carboxylate C1)K[13CN] or NaH13CO₃Strecker Synthesis / Carboxylation98–99%Moderate (Decarboxylation side-reactions)
13C (α-Carbon C2)[2-13C]-GlycineCondensation with Aldehyde≥98%Low

Properties

Product Name

3,4-Di-O-benzylDL-threo-Droxidopa-13C2,15NHydrochloride

IUPAC Name

2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride

Molecular Formula

C23H24ClNO5

Molecular Weight

429.9 g/mol

InChI

InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H

InChI Key

QRDDBOMVDDCUHX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.